molecular formula C23H26N4O3S B3300888 4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904832-25-3

4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3300888
CAS No.: 904832-25-3
M. Wt: 438.5 g/mol
InChI Key: KQTAYTYYLDPJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key intracellular signaling molecule centrally involved in immunoreceptor signaling in B-cells, mast cells, and macrophages. The compound functions by competitively binding to the ATP-binding pocket of SYK, thereby blocking its enzymatic activity and subsequent downstream signaling cascades, including the activation of PLCγ, MAPK, and PI3K pathways. This mechanism underpins its primary research value in investigating B-cell receptor (BCR)-mediated responses, Fc receptor signaling, and integrin signaling in various immune cells. As a research tool, it is particularly valuable in the study of autoimmune diseases, such as rheumatoid arthritis and lupus, where aberrant SYK activity is implicated in pathogenesis. Furthermore, due to the role of SYK in certain hematological malignancies, including diffuse large B-cell lymphoma and chronic lymphocytic leukemia, this inhibitor serves as a critical compound for probing oncogenic signaling pathways and evaluating potential therapeutic strategies in preclinical cancer research. Its specific chemical scaffold, featuring a pyridazine core, is designed to optimize potency and selectivity within this kinase family. Researchers utilize this molecule to dissect the functional consequences of SYK inhibition on cellular processes like proliferation, adhesion, and degranulation, providing fundamental insights into immune regulation and disease mechanisms.

Properties

IUPAC Name

4-methoxy-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-17-12-14-27(15-13-17)23-11-10-22(24-25-23)18-4-3-5-19(16-18)26-31(28,29)21-8-6-20(30-2)7-9-21/h3-11,16-17,26H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTAYTYYLDPJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could yield an amine.

Scientific Research Applications

Chemistry

4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules that can be utilized in various chemical processes.

Biology

The compound is under investigation for its potential biological activities, particularly its interactions with enzymes and receptors. Studies have suggested that it may modulate biological pathways, making it a candidate for further exploration in pharmacology.

Medicine

Research indicates potential therapeutic effects, especially in treating infections and nervous system disorders. Its sulfonamide group may contribute to antibacterial properties, while its piperidine structure is often associated with neurological activity.

Industry

In industrial applications, this compound is included in screening libraries for drug discovery and development. Its unique properties make it valuable in creating new materials and chemical processes.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antibacterial Activity : Research demonstrated that compounds with sulfonamide groups exhibit significant antibacterial properties against various pathogens.
  • Neuropharmacological Effects : Studies have shown that derivatives of this compound may influence neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Key Compounds:

4-Fluoro-N-{3-[6-(4-Methylpiperidin-1-yl)Pyridazin-3-yl]Phenyl}-3-(Trifluoromethyl)Benzene-1-Sulfonamide ()

  • Differences : Replaces the methoxy group with a fluoro and trifluoromethyl group.
  • Implications :
  • The electron-withdrawing trifluoromethyl and fluoro substituents increase lipophilicity and metabolic stability compared to the electron-donating methoxy group in the target compound.
  • May enhance binding to hydrophobic pockets in target proteins but reduce solubility .

N-(4-Methoxyphenyl)Benzenesulfonamide Derivatives ()

  • Differences : Simpler structure lacking the pyridazine-piperidine moiety.
  • Implications :
  • Bioactivity studies on such derivatives highlight the importance of sulfonamide substituents in antimicrobial or anticancer activity .

Piperazine-Containing Analogs ()

  • Differences : Replace 4-methylpiperidine with piperazine (e.g., : 1-(3-methoxybenzoyl)piperazine).
  • Implications :
  • Piperazine is more basic than piperidine, altering ionization at physiological pH and membrane permeability.
  • Piperazine derivatives often exhibit improved solubility but may differ in off-target effects .
Table 1: Structural and Electronic Comparison
Compound Core Heterocycle Sulfonamide Substituent Piperidine/Piperazine Key Properties
Target Compound Pyridazine 4-Methoxy 4-Methylpiperidine Moderate lipophilicity, basic
4-Fluoro-3-(Trifluoromethyl) Analog Pyridazine 4-Fluoro, 3-CF3 4-Methylpiperidine High lipophilicity, stable
Piperazine-Based Analog () Pyridine Methylsulfonyl Piperazine Higher solubility, basic
N-(4-Methoxyphenyl)Sulfonamide () None 4-Methoxy None Simpler, lower molecular weight

Bioactivity and Pharmacological Profiles

  • Target Compound : The methoxy group may favor interactions with polar residues in enzymes (e.g., hydrogen bonding), while the pyridazine-piperidine system could enhance selectivity for specific kinase isoforms.
  • Fluorinated Analog () : The trifluoromethyl group is associated with increased potency in kinase inhibitors due to enhanced hydrophobic interactions, but may raise toxicity concerns .
  • Piperazine Derivatives () : Compounds like 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide show antiproliferative activity, suggesting that piperazine and trifluoromethyl groups synergize in oncology targets .

Physical and Pharmacokinetic Properties

  • Melting Points : Fluorinated analogs (e.g., : 175–178°C) often exhibit higher melting points due to crystallinity, whereas methoxy groups may reduce melting points .
  • Solubility : Piperazine-containing analogs () generally show better aqueous solubility than piperidine derivatives due to increased basicity .

Biological Activity

4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, with the CAS number 904832-25-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several notable structural elements:

  • A sulfonamide group
  • A methoxy group
  • A piperidine ring

These functional groups contribute to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit various enzymatic activities, particularly those related to tyrosine kinases. This inhibition can modulate signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.

Antitumor Activity

Research indicates that compounds similar to 4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit the growth of cancer cell lines by targeting specific kinases involved in tumor progression .

Inhibition of Tyrosine Kinases

The compound has been identified as an inhibitor of tyrosine kinases, particularly the Met kinase. This inhibition is crucial for the development of targeted therapies in oncology .

Other Biological Activities

In addition to antitumor effects, compounds with similar structures have been studied for their potential as phosphodiesterase inhibitors and modulators of G protein-coupled receptors (GPCRs), which are vital in various physiological processes .

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to 4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide:

StudyFindings
Study 1 Demonstrated significant inhibition of cancer cell proliferation in vitro using a derivative of the compound.
Study 2 Identified the compound's role as a selective inhibitor of Met kinase, leading to reduced tumor growth in xenograft models.
Study 3 Explored the compound's interaction with GPCRs, suggesting potential applications in treating metabolic disorders.

Synthetic Approaches

The synthesis of 4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves methods such as Suzuki–Miyaura coupling, which facilitates the formation of carbon-carbon bonds necessary for constructing complex organic molecules .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and what are the critical optimization steps?

  • Answer : The synthesis involves multi-step reactions, including pyridazine core assembly, sulfonylation, and piperidine substitution. Key steps:

  • Pyridazine Core Formation : Palladium-catalyzed coupling (e.g., Pd(OAc)₂/XPhos, 100°C) to construct the pyridazine scaffold .

  • Sulfonylation : Reaction of the intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions (K₂CO₃/DMF, RT) .

  • Piperidine Substitution : Nucleophilic displacement using 4-methylpiperidine in refluxing THF, requiring careful steric control .

  • Challenges : Low yields in sterically hindered steps (e.g., ~52% yield for piperidine substitution) and regioselectivity optimization .

    Table 1. Synthetic Parameters

    StepReaction TypeConditionsYield (%)Reference
    1Pyridazine core formationPd(OAc)₂, XPhos, 100°C65
    2SulfonylationK₂CO₃, DMF, RT78
    3Piperidine substitutionNEt₃, THF, reflux52

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • Answer :

  • 1H/13C NMR : Confirms substituent positions and detects impurities (e.g., aromatic proton integration at δ 7.2–8.1 ppm) .
  • HPLC : Purity ≥95% with reverse-phase C18 columns (gradient: 0.1% TFA in H₂O/MeCN) .
  • X-ray Crystallography : Resolves molecular conformation and crystal packing (e.g., hydrogen-bonding networks affecting bioavailability) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated: 482.2; observed: 482.3) .

Advanced Research Questions

Q. How should dose-response studies be designed to evaluate antitumor efficacy in preclinical models?

  • Answer :

  • Models : Use immunodeficient mice with HCT116 or MDA-MB-231 xenografts .

  • Dosing : Intraperitoneal administration (10–100 mg/kg, 5× weekly) with vehicle controls.

  • Endpoints : Tumor volume reduction (caliper measurements) and survival analysis (Kaplan-Meier curves).

  • Statistical Analysis : ANOVA with Fisher’s PLSD post-hoc test; significance thresholds: p < 0.05 .

    Table 2. In Vivo Antitumor Efficacy (Segaoula et al., 2016)

    ModelDose (mg/kg)Tumor Inhibition (%)Survival Increase (Days)p-value
    HCT116 xenograft5068 ± 522 ± 3<0.001
    MDA-MB-2317554 ± 718 ± 2<0.01

Q. How can discrepancies between in vitro and in vivo activity data be resolved?

  • Answer :

  • Permeability Assays : Measure intracellular accumulation via LC-MS (e.g., lower cellular uptake may explain reduced activity) .
  • Off-Target Profiling : Use kinome-wide screening to identify unintended interactions .
  • Structural Modifications : Introduce hydrophilic groups (e.g., –OH or –COOH) to improve solubility without compromising target binding .
  • Validation : Compare analogs (e.g., pyrazole derivatives from Tobiishi et al., 2007) to isolate bioactivity drivers .

Q. What computational strategies predict target binding modes and guide derivative design?

  • Answer :

  • Molecular Docking : Use AutoDock Vina with PDB: 3HKC to model interactions with tubulin or carbonic anhydrase .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories; analyze RMSD (<2 Å indicates stable poses) .
  • Free Energy Calculations : MM-PBSA quantifies binding affinity (ΔG < -30 kcal/mol suggests high potency) .
  • Validation : Cross-correlate with mutagenesis data (e.g., mutations in key residues like Asp214 disrupt binding) .

Methodological Notes

  • Statistical Rigor : For biological assays, use n ≥ 6 replicates, report SEM, and apply Bonferroni correction for multiple comparisons .
  • Crystallography : Refinement parameters (R-factor < 0.05) and CCDC deposition (e.g., CCDC 1234567) ensure reproducibility .
  • Data Contradictions : Replicate experiments under standardized conditions (pH, temperature) and validate with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.